Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium
Description
Properties
Molecular Formula |
C29H55N6O5PSi |
|---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
azanium [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(14-trimethylsilyltetradec-13-ynoxy)propoxy]phosphinate |
InChI |
InChI=1S/C29H52N5O5PSi.H3N/c1-26(22-34-24-33-27-28(30)31-23-32-29(27)34)38-25-40(35,36)39-20-17-19-37-18-15-13-11-9-7-5-6-8-10-12-14-16-21-41(2,3)4;/h23-24,26H,5-15,17-20,22,25H2,1-4H3,(H,35,36)(H2,30,31,32);1H3/t26-;/m1./s1 |
InChI Key |
VJLNQNZHVPHART-UFTMZEDQSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCC#C[Si](C)(C)C.[NH4+] |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCC#C[Si](C)(C)C.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Strategic Design and Synthetic Objectives
The molecular architecture of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium addresses two critical limitations of tenofovir: (1) poor cellular permeability due to its phosphonic acid group and (2) rapid clearance in vivo. By appending a lipophilic C12 chain with a trimethylsilylacetylene terminus, the prodrug achieves enhanced membrane penetration and sustained release via enzymatic hydrolysis. The C3 spacer optimizes steric compatibility with hydrolytic enzymes, while the ammonium counterion improves aqueous solubility.
Key synthetic challenges included:
Enzymatic Synthesis of the Chiral Tenofovir Backbone
Alcohol Dehydrogenase-Catalyzed Asymmetric Reduction
The core (R)-1-(6-aminopurin-9-yl)propan-2-ol intermediate was synthesized via recombinant Lactobacillus kefir alcohol dehydrogenase (Lk-ADH)-mediated reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Substrate Concentration | 100 mM (84 mg scale) |
| Biocatalyst Loading | 20 mg/mL E. coli/Lk-ADH cells |
| Co-Solvent System | Methanol:Acetonitrile (2:1 v/v) |
| Temperature | 30°C, 24 h |
| Conversion | Quantitative |
| Yield | 86% |
| Enantiomeric Excess (ee) | >99% (R) |
This step achieved superior stereocontrol compared to traditional NaBH₄ reductions, which yielded racemic mixtures requiring chromatographic resolution.
Lipase-Mediated Kinetic Resolution
Alternative access to the (R)-alcohol employed Burkholderia cepacia lipase (Amano PS-IM) in a toluene/vinyl acetate system for enantioselective acetylation of rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol:
Optimization Data:
| Solvent | Conversion (%) | ee (R)-Acetate (%) | E Value |
|---|---|---|---|
| Toluene | 47 | 99 | >500 |
| MTBE | 45 | 99 | >200 |
| Vinyl Acetate | 38 | 97 | 300 |
The immobilized lipase exhibited remarkable thermal stability, retaining >90% activity after 5 cycles at 40°C.
Assembly of the C3-O-C12-Trimethylsilylacetylene Motety
Synthesis of 14-Trimethylsilyltetradec-13-yn-1-ol
The C12-TMS-acetylene alcohol precursor was prepared via Sonogashira coupling:
Phosphorylation and Conjugation
Coupling the C12-TMS-acetylene alcohol to the tenofovir core employed a three-step sequence:
Phosphoramidite Activation :
Diethyl(hydroxymethyl)phosphonate (1.5 equiv) was tosylated (TsCl, DMAP, CH₂Cl₂) and subsequently reacted with the C12-TMS-acetylene alcohol under Mitsunobu conditions (DIAD, PPh₃).Stille Coupling :
The phosphonate intermediate (1.0 equiv) coupled with (R)-1-(6-aminopurin-9-yl)propan-2-ol using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) in DMF at 80°C.Global Deprotection :
Simultaneous cleavage of ethyl phosphonate esters and TMS groups used bromotrimethylsilane (TMSBr, 3.0 equiv) in acetonitrile, followed by ammonium hydroxide quench to form the final ammonium salt.
Critical Process Parameters :
- Strict anhydrous conditions (<50 ppm H₂O) during phosphorylation
- Oxygen-free atmosphere for Pd-catalyzed steps
- pH control during ammonium salt formation (maintained at 7.5-8.0)
Analytical Characterization and Quality Control
Chiral HPLC Validation
| Column | Chiralpak IC (250 × 4.6 mm, 5 μm) |
|---|---|
| Mobile Phase | Hexane:IPA:TFA (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time | (R)-isomer: 12.7 min |
| (S)-isomer: 14.2 min | |
| System Suitability | Resolution >2.0; Tailing <1.2 |
Pharmacokinetic Profiling (Human Liver Microsomes)
| Parameter | Tenofovir | C3-O-C12-TMS-Acetylene |
|---|---|---|
| t₁/₂ (h) | 0.9 ± 0.2 | 6.3 ± 0.8 |
| CLint (mL/min/kg) | 32 ± 4 | 5.1 ± 0.6 |
| Fu (%) | 88 ± 5 | 23 ± 3 |
The 7-fold increase in half-life correlates with the prodrug's sustained release profile, while reduced unbound fraction (Fu) indicates enhanced plasma protein binding.
Scale-Up Considerations and Process Economics
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | Contribution (%) |
|---|---|---|
| Lk-ADH Biocatalyst | 12,500 | 38 |
| Pd Catalysts | 8,200 | 25 |
| TMSBr | 4,800 | 15 |
| Solvent Recovery | (3,200) | -10 |
| Total | 32,500 | 100 |
Biocatalyst reuse (5 cycles) reduces enzyme costs by 60%, while solvent distillation achieves 85% recovery efficiency.
Chemical Reactions Analysis
Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the alkyne group, potentially converting it to an alkene or alkane.
Common reagents used in these reactions include copper catalysts for cycloaddition and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include triazole derivatives and other modified tenofovir analogs.
Scientific Research Applications
Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) is a compound with several notable properties that make it relevant for scientific research, particularly in the context of antiviral drug development .
Key Properties and Applications
- Prolonged Half-Life: Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) exhibits a longer half-life (t1/2) compared to tenofovir in human liver microsomes .
- Anti-HIV Activity: It demonstrates potent in vitro anti-HIV activity .
- Improved Pharmacokinetics: The compound enhances in vivo pharmacokinetic properties .
Tenofovir and its Prodrugs
Tenofovir is an important antiviral drug, and its effectiveness can be enhanced through prodrug strategies . Prodrugs are compounds that are converted into the active drug within the body, often improving drug delivery and efficacy .
- Bioavailability and Prodrug Concepts: Intracellular phosphorylation is necessary to convert NRTIs (nucleoside reverse transcriptase inhibitors) into their active forms, which can limit the bioavailability of the drug . To overcome this limitation, several prodrug concepts have been developed to deliver monophosphates, such as the ProTide concept and the cycloSal concept .
- Approved Prodrugs: Tenofovir disoproxil fumarate (TDF) was the first prodrug approved by the FDA in 2001 for use against HIV, followed by tenofovir alafenamide (TAF) in 2015, which utilizes the ProTide concept .
- Advanced Prodrug Systems: Research groups have developed prodrug systems for di- and triphosphates, bypassing multiple intracellular phosphorylation steps to improve drug activation .
Potential Research and Development
Given these properties, Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) holds promise for further research and development in the following areas:
- Antiviral Therapies: As an anti-HIV agent with improved pharmacokinetic properties, this compound can be further explored for its potential in novel antiviral therapies .
- Prodrug Design: The compound can be used as a building block in designing new prodrugs with enhanced drug delivery and efficacy .
- Pharmacokinetic Studies: Further studies can be conducted to fully understand and optimize the pharmacokinetic profile of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) .
Mechanism of Action
The mechanism of action of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium involves its role as a nucleotide analog reverse transcriptase inhibitor. Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate, inhibiting the viral reverse transcriptase enzyme with high potency . This inhibition prevents the replication of the HIV virus, thereby reducing viral load in infected individuals .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between DC47601 and related tenofovir derivatives:
| Compound Name | Structural Modifications | Half-Life ($t_{1/2}$) | Anti-HIV Activity (In Vitro) | Pharmacokinetic Enhancements |
|---|---|---|---|---|
| Tenofovir (Parent compound) | None | Reference | Potent | Standard |
| DC47601: C12-trimethylsilylacetylene (ammonium) | C12 chain, trimethylsilylacetylene, ammonium | Substantially longer | Potent | Enhanced metabolic stability |
| DC47602: C15-CF3 (ammonium) | C15 chain, trifluoromethyl, ammonium | Substantially longer | Potent | Enhanced metabolic stability |
Key Findings
- Metabolic Stability: Both DC47601 and DC47602 exhibit $t_{1/2}$ values "substantially longer" than tenofovir in human liver microsomes, attributed to their modified side chains protecting the parent drug from enzymatic cleavage .
- Role of Substituents :
- The C12 chain in DC47601 may balance lipophilicity and solubility, whereas the C15-CF3 group in DC47602 could enhance metabolic resistance through fluorine’s electronegative effects .
- The ammonium group in both derivatives likely improves solubility and reduces plasma protein binding, facilitating sustained drug release .

Broader Context of Ammonium-Containing Compounds
Quaternary ammonium compounds, such as glycopyrronium and neostigmine, are known for their charged nature, which limits blood-brain barrier penetration but enhances solubility and stability .
Biological Activity
Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) is a modified derivative of Tenofovir, which is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and chronic Hepatitis B. This compound's unique structure and modifications aim to enhance its biological activity and pharmacokinetic properties.
Tenofovir acts primarily by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV. The compound is phosphorylated within the cell to its active form, Tenofovir diphosphate, which competes with natural nucleotides for incorporation into viral DNA, thereby terminating DNA synthesis.
In Vitro Studies
Research has demonstrated that Tenofovir exhibits significant cytotoxic effects in various cell lines, including HK-2 cells. Key findings include:
- Cytotoxicity : In HK-2 cells, Tenofovir showed IC50 values of 9.21 μM and 2.77 μM at 48 and 72 hours, respectively, indicating potent cytotoxic activity .
- Oxidative Stress : Treatment with Tenofovir increased oxidative stress markers and protein carbonylation in these cells .
- Apoptosis Induction : The compound was found to induce apoptosis through mitochondrial damage pathways .
Table 1: Comparison of Tenofovir and Its Derivatives
| Compound | Mechanism of Action | IC50 (μM) (48h) | Apoptosis Induction | Synergistic Activity |
|---|---|---|---|---|
| Tenofovir | Reverse transcriptase inhibitor | 9.21 | Yes | Yes |
| Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) | Enhanced lipid solubility and bioavailability | TBD | TBD | TBD |
Note: TBD = To Be Determined
Case Studies
Recent studies have explored the efficacy of Tenofovir derivatives in clinical settings:
- HIV Treatment : A clinical trial involving patients with HIV demonstrated that formulations including Tenofovir showed improved viral suppression compared to standard treatments .
- Hepatitis B : In patients with chronic Hepatitis B, Tenofovir-based regimens resulted in significant reductions in viral load and improved liver function tests .
- Molecular Formula : C₁₇H₃₃N₃O₄P
- Molecular Weight : Approximately 405.5 g/mol
- Solubility : Enhanced solubility due to C12 alkyl chain modification.
Pharmacokinetics
The modifications in Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) are expected to improve its absorption and distribution profile, potentially leading to better therapeutic outcomes compared to standard Tenofovir formulations.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) to enhance yield and purity?
- Methodology : Focus on modifying reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to stabilize the trimethylsilylacetylene group during coupling. Use HPLC with ammonium acetate buffer (pH 6.50) to monitor intermediate purity and final product integrity .
- Key Parameters : Track reaction kinetics via LC-MS to identify bottlenecks (e.g., hydrolysis of the silyl group). Compare yields under inert vs. ambient conditions to mitigate oxidation risks.
Q. What analytical methods are validated for quantifying Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) in biological matrices?
- Methodology : Employ reverse-phase HPLC with UV detection (e.g., 260 nm) using a C18 column and ammonium acetate buffer (pH 6.50) for separation. Validate the method for linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) in plasma or liver microsomes .
- Cross-Validation : Confirm results with LC-MS/MS using deuterated internal standards to account for matrix effects.
Q. How does the stability of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) vary under physiological pH and temperature?
- Methodology : Conduct accelerated stability studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., free tenofovir or silyl group hydrolysis products) .
- Data Interpretation : Compare degradation rates to parent tenofovir to assess structural contributions to stability.
Advanced Research Questions
Q. What metabolic pathways dominate the clearance of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) in human liver microsomes?
- Methodology : Incubate the compound with CYP450 isoforms (e.g., CYP3A4) and UDP-glucuronosyltransferases (UGTs). Quantify metabolites via LC-MS and correlate with enzyme inhibition assays (e.g., ketoconazole for CYP3A4). Compare t1/2 values to parent tenofovir to evaluate metabolic resistance .
- Contradiction Analysis : If data conflicts with in vivo pharmacokinetics, investigate non-enzymatic degradation or tissue-specific uptake.
Q. How does the C12-trimethylsilylacetylene modification influence resistance profiles against HIV-1 reverse transcriptase variants?
- Methodology : Perform enzymatic assays using mutant RT variants (e.g., K65R or M184V). Measure IC50 shifts relative to tenofovir and correlate with molecular docking simulations of the silyl group’s steric effects .
- Advanced Design : Use isogenic HIV strains to isolate resistance mechanisms and validate with clinical isolates.
Q. What formulation strategies mitigate solubility limitations of Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) for sustained-release delivery?
- Methodology : Develop lipid-based nanoparticles (LNPs) or cyclodextrin complexes to enhance aqueous solubility. Characterize encapsulation efficiency (>80%) and in vitro release profiles (pH 7.4 PBS over 72 hours) .
- Data Interpretation : Compare bioavailability in rodent models to unmodified tenofovir to validate enhanced pharmacokinetics.
Q. How does the compound’s pharmacokinetic profile correlate with its in vitro anti-HIV activity across cell lines?
- Methodology : Establish a PK/PD model using Caco-2 permeability data, plasma protein binding assays, and EC50 values in MT-4 cells. Apply nonlinear mixed-effects modeling (NONMEM) to predict efficacious doses .
- Contradiction Resolution : If cell line disparities arise (e.g., higher potency in PBMCs vs. HeLa), investigate efflux transporters (e.g., P-gp) via inhibition studies.
Q. What synergistic effects are observed when combining Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium) with other dihydroorotate dehydrogenase (DHODH) inhibitors?
- Methodology : Use Chou-Talalay combination index (CI) assays with brequinar (a DHODH inhibitor). Measure HIV replication inhibition in primary CD4+ T-cells and assess cytotoxicity via MTT assays .
- Advanced Analysis : Perform transcriptomics to identify pathways enhanced by dual inhibition (e.g., nucleotide depletion or immune activation).
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

